molecular formula C10H10FNO2 B2557094 (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol CAS No. 1378823-69-8

(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

Cat. No.: B2557094
CAS No.: 1378823-69-8
M. Wt: 195.193
InChI Key: NQTCCXWLUWOTAN-UHFFFAOYSA-N
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Description

(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a fluorine atom at the 7th position, a methoxy group at the 4th position, and a hydroxymethyl group at the 2nd position on the indole ring. These substitutions can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine and methoxy groups. The hydroxymethyl group is then added through a formylation reaction.

    Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methoxylation: The methoxy group can be introduced using methanol in the presence of a base like sodium hydride.

    Formylation: The hydroxymethyl group is introduced via a formylation reaction using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of (7-Fluoro-4-methoxy-1h-indol-2-yl)carboxylic acid.

    Reduction: Formation of (7-Fluoro-4-methoxy-1h-indol-2-yl)methane.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol depends on its interaction with molecular targets. It can bind to specific enzymes or receptors, altering their activity. The fluorine and methoxy groups can enhance its binding affinity and specificity, while the hydroxymethyl group can facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (7-Fluoro-1h-indol-2-yl)methanol: Lacks the methoxy group, which can affect its chemical and biological properties.

    (4-Methoxy-1h-indol-2-yl)methanol: Lacks the fluorine atom, which can influence its reactivity and interactions.

    (7-Fluoro-4-methoxy-1h-indole): Lacks the hydroxymethyl group, which can alter its solubility and biological activity.

Uniqueness

(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol is unique due to the combination of fluorine, methoxy, and hydroxymethyl groups on the indole ring. This unique substitution pattern can result in distinct chemical reactivity and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

(7-fluoro-4-methoxy-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-14-9-3-2-8(11)10-7(9)4-6(5-13)12-10/h2-4,12-13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTCCXWLUWOTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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